molecular formula C10H12FNO3 B14859203 (S)-2-Amino-3-fluoro-2-(2-hydroxybenzyl)propanoic acid

(S)-2-Amino-3-fluoro-2-(2-hydroxybenzyl)propanoic acid

Cat. No.: B14859203
M. Wt: 213.21 g/mol
InChI Key: SSUQWBWODPHJDZ-SNVBAGLBSA-N
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Description

(S)-2-Amino-3-fluoro-2-(2-hydroxybenzyl)propanoic acid is a chiral amino acid derivative with a unique structure that includes a fluorine atom and a hydroxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-fluoro-2-(2-hydroxybenzyl)propanoic acid typically involves multi-step organic synthesis. One common method includes the use of chiral catalysts to ensure the correct stereochemistry. The process may start with the protection of the amino group, followed by the introduction of the fluorine atom through nucleophilic substitution. The hydroxybenzyl group can be introduced via a Friedel-Crafts alkylation reaction. The final steps often involve deprotection and purification to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-fluoro-2-(2-hydroxybenzyl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group, if present, can be reduced back to a hydroxy group using reducing agents like sodium borohydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Various nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while substitution of the fluorine atom can introduce different functional groups.

Scientific Research Applications

(S)-2-Amino-3-fluoro-2-(2-hydroxybenzyl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-fluoro-2-(2-hydroxybenzyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. The hydroxybenzyl group can also contribute to the compound’s overall activity by interacting with hydrophobic pockets in the target molecule.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-fluoro-2-(2-hydroxybenzyl)propanoic acid: Lacks the chiral center, which may affect its biological activity.

    2-Amino-3-chloro-2-(2-hydroxybenzyl)propanoic acid: Similar structure but with a chlorine atom instead of fluorine, which can alter its reactivity and interactions.

    2-Amino-3-fluoro-2-(2-methoxybenzyl)propanoic acid:

Uniqueness

(S)-2-Amino-3-fluoro-2-(2-hydroxybenzyl)propanoic acid is unique due to its chiral center, which can impart specific stereochemical properties and enhance its biological activity

Properties

Molecular Formula

C10H12FNO3

Molecular Weight

213.21 g/mol

IUPAC Name

(2S)-2-amino-2-(fluoromethyl)-3-(2-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C10H12FNO3/c11-6-10(12,9(14)15)5-7-3-1-2-4-8(7)13/h1-4,13H,5-6,12H2,(H,14,15)/t10-/m1/s1

InChI Key

SSUQWBWODPHJDZ-SNVBAGLBSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C[C@@](CF)(C(=O)O)N)O

Canonical SMILES

C1=CC=C(C(=C1)CC(CF)(C(=O)O)N)O

Origin of Product

United States

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